molecular formula C17H16N4O3 B4974476 methyl N-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycinate

methyl N-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycinate

Cat. No. B4974476
M. Wt: 324.33 g/mol
InChI Key: JYSZFMLJMLBGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl N-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycinate is not fully understood. However, studies have shown that it can bind to metal ions and form stable complexes. This property has been utilized in the development of fluorescent probes for metal ion detection.
Biochemical and Physiological Effects
Studies have shown that methyl N-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycinate does not exhibit significant toxicity towards cells. It has been shown to have low cytotoxicity towards human liver cells and low hemolytic activity towards red blood cells. However, further studies are required to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

Methyl N-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycinate has several advantages for lab experiments. It is readily available and can be synthesized using simple procedures. It has also been shown to have low toxicity towards cells, which makes it suitable for biological studies. However, its limitations include its limited solubility in water and its instability towards light and air.

Future Directions

Methyl N-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycinate has potential for future research in various fields. Some possible future directions include the development of new fluorescent probes for metal ion detection, the synthesis of new compounds with potential biological activities, and the investigation of its biochemical and physiological effects. Further studies are also required to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of methyl N-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycinate involves the reaction of 1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxylic acid with glycine methyl ester hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained through purification by column chromatography and recrystallization.

Scientific Research Applications

Methyl N-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycinate has shown potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a building block for the synthesis of other compounds with potential biological activities such as antitumor and antimicrobial agents.

properties

IUPAC Name

methyl 2-[[1-(naphthalen-1-ylmethyl)triazole-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-24-16(22)9-18-17(23)15-11-21(20-19-15)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11H,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSZFMLJMLBGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CN(N=N1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycinate

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